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Compound of Interest

Compound Name: 9H-Carbazole-3-carboxylic acid

Cat. No.: B188167

Disclaimer: Despite a comprehensive search, specific, publicly available *H and 3C NMR
spectral data for 9H-Carbazole-3-carboxylic acid could not be located. The following guide
presents detailed NMR data and experimental protocols for the closely related compound, 9H-
Carbazole-3,6-dicarboxylic acid. This information is provided to serve as a valuable reference
for researchers, scientists, and drug development professionals working with similar carbazole
scaffolds. The structural similarity between these compounds makes the provided data a useful
proxy for understanding the spectroscopic characteristics of this class of molecules.

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)
spectral data for 9H-Carbazole-3,6-dicarboxylic acid, intended for researchers, scientists, and
professionals in drug development. The guide includes structured data tables for easy
comparison, detailed experimental protocols, and a visualization of the molecular structure of
the requested 9H-Carbazole-3-carboxylic acid.

NMR Spectral Data

The following tables summarize the *H and *3C NMR spectral data for 9H-Carbazole-3,6-
dicarboxylic acid.

'H NMR Spectral Data
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Table 1: *H NMR Chemical Shifts (), Multiplicity, and Coupling Constants (J) for 9H-Carbazole-

3,6-dicarboxylic acid

. . Coupling
Proton Chemical Shift Lo )
. Multiplicity Constant (J, Integration
Assignment (6, ppm)
Hz)

H-2, H-7 8.8 d 11 2H

H-4, H-5 8.0 dd 1.6,8.5 2H

H-1, H-8 7.6 d 8.5 2H

NH 12.0 S - 1H

COOH 12.6 S - 2H

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (d) for 9H-Carbazole-3,6-dicarboxylic acid

Carbon Assignment

Chemical Shift (6, ppm)

C=0 167.9
C-4a, C-4b 143.1
C-2,C-7 127.6
C-3,C-6 122.8
C-1,C-8 122.2
C-8a, C-9a 122.0
C-4,C-5 1111

Experimental Protocols

The NMR spectra for 9H-Carbazole-3,6-dicarboxylic acid were recorded under the following

conditions:
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e Instrumentation: Bruker Avance 600 MHz spectrometer.
e Solvent: Deuterated dimethyl sulfoxide (DMSO-de).
o Temperature: The experiments were conducted at room temperature.

o Reference: The chemical shifts for *H and 13C spectra were referenced to the residual
solvent signals of DMSO-ds.

o Data Acquisition: Standard pulse programs were utilized for obtaining one-dimensional *H
and 13C NMR spectra.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of the requested compound, 9H-
Carbazole-3-carboxylic acid, to provide a clear structural reference.

Caption: Molecular structure of 9H-Carbazole-3-carboxylic acid.

 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of Carbazole-
Based Carboxylic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188167#9h-carbazole-3-carboxylic-acid-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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